5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method can be modified to include specific substituents like butyl and naphthyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the butyl or naphthyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one
- 6-ethyl-7-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
Uniqueness
5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the furochromenone core and the presence of butyl and naphthyl substituents. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H20O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-butyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H20O3/c1-2-3-6-18-12-25(26)28-24-14-23-21(13-20(18)24)22(15-27-23)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-15H,2-3,6H2,1H3 |
InChI Key |
ZIQJWWFXRNQGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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